![molecular formula C20H14ClNO B595471 4-[4-(苄氧基)苯基]-2-氯苯甲腈 CAS No. 1355247-14-1](/img/structure/B595471.png)

4-[4-(苄氧基)苯基]-2-氯苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

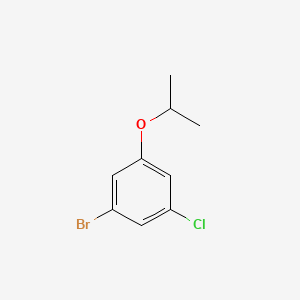

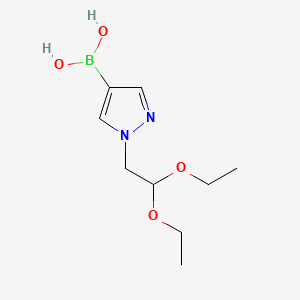

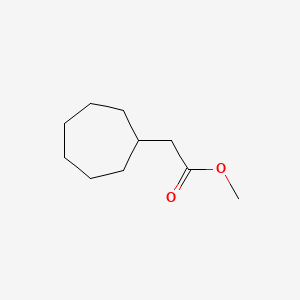

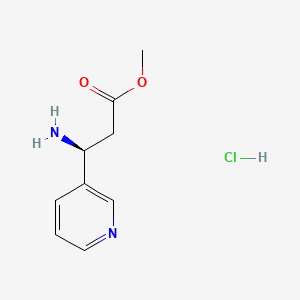

“4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile” is a chemical compound with the molecular formula C20H14ClNO . It has a molecular weight of 319.79 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a liquid crystal compound “4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB)” was prepared and characterized . The synthesis of new benzoate-based calamitic molecule (BDBB) was also reported . Another study reported the synthesis of a new chalcone derivative using the Claisen-Schmidt condensation reaction .

Molecular Structure Analysis

The molecular structure of “4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile” can be analyzed using various techniques such as 1H, 13C-NMR . The InChI code for the compound is “1S/C20H14ClNO/c21-20-12-17 (6-7-18 (20)13-22)16-8-10-19 (11-9-16)23-14-15-4-2-1-3-5-15/h1-12H,14H2” and the InChI key is "NDYSHKDYRSHPNA-UHFFFAOYSA-N" .

科学研究应用

抗癌药物开发

该化合物已用于合成吡唑杂化查耳酮缀合物。 这些缀合物已显示出作为抗癌药物的潜力,特别是作为微管聚合抑制剂 。 它们已被评估对各种癌细胞系的细胞毒性,包括乳腺癌(MCF-7)、宫颈癌(SiHa)和前列腺癌(PC-3),结果显示出希望 。

自身免疫性疾病治疗

4-[4-(苄氧基)苯基]-2-氯苯甲腈的衍生物已被探索作为RORc 逆向激动剂 。这些在治疗 Th17 介导的自身免疫性疾病方面很重要,例如类风湿性关节炎、牛皮癣和多发性硬化症。 这些衍生物的结构优化旨在增强它们的功效和治疗使用的选择性 。

EGFR 激酶抑制

该化合物一直是设计和合成抑制EGFR 激酶活性的双吡唑衍生物的一部分 。 这些衍生物已针对各种人类癌细胞系测试了它们的抗增殖活性,表明它们在癌症治疗策略中的潜力 。

药物合成

在药物化学中,4-[4-(苄氧基)苯基]-2-氯苯甲腈被用作合成复杂分子的前体。 例如,它已用于制备双(4-苄氧基苯氧基)苯基膦氧化物 ,它是在新药开发中感兴趣的化合物 。

分子对接研究

该化合物的衍生物已进行分子对接研究以预测它们在微管蛋白秋水仙碱结合位点的结合模式 。 这对于理解它们的抗癌活性的分子基础以及指导设计更有效的类似物至关重要

未来方向

The future directions for the study of “4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile” could involve further exploration of its synthesis, characterization, and potential applications. A study has suggested the relevance of extending studies with boronic acids in medicinal chemistry to obtain new promising drugs .

作用机制

Target of Action

Related compounds such as 4-(benzyloxy)phenol have been used in the synthesis of various organic compounds

Pharmacokinetics

As a benzyloxyphenyl derivative, it may have certain lipophilic properties that could influence its bioavailability

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular level

Action Environment

The action of 4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect the compound’s action, efficacy, and stability. More research is needed to understand how these and other environmental factors influence the action of this compound .

属性

IUPAC Name |

2-chloro-4-(4-phenylmethoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO/c21-20-12-17(6-7-18(20)13-22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-12H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYSHKDYRSHPNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742752 |

Source

|

| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1355247-14-1 |

Source

|

| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-chloro-4′-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

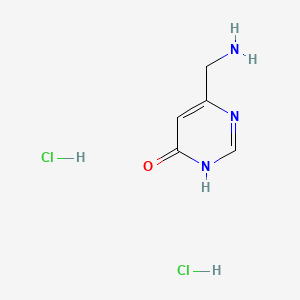

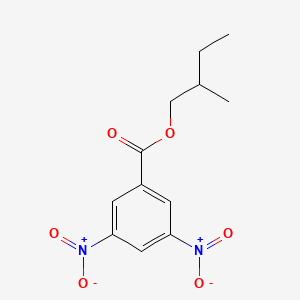

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)